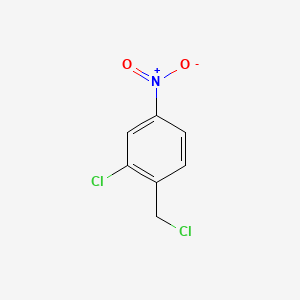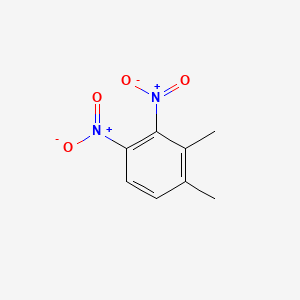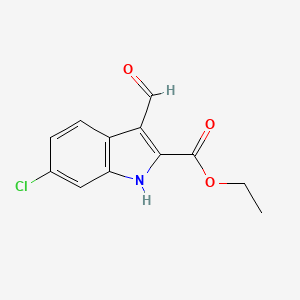
6-クロロ-3-ホルミル-1H-インドール-2-カルボン酸エチル
概要
説明
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family Indoles are bicyclic compounds containing a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring This compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring
科学的研究の応用
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various indole derivatives with potential biological activities.
Biology: Indole derivatives are known for their role in biological systems, including as signaling molecules and enzyme inhibitors.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
生化学分析
Biochemical Properties
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase . These interactions can modulate immune responses and inflammatory pathways, making this compound a potential candidate for therapeutic applications.
Cellular Effects
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . Additionally, Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate may affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate may inhibit the activity of IDO, an enzyme involved in tryptophan metabolism, thereby modulating immune responses . Additionally, it can interact with signaling molecules such as p38 MAP kinase, influencing inflammatory pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate may result in sustained modulation of cellular processes, including gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating immune responses and inflammatory pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is crucial for its potential therapeutic applications.
Metabolic Pathways
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can modulate the activity of enzymes involved in tryptophan metabolism, such as IDO . This interaction can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . Understanding the transport and distribution mechanisms of Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is essential for optimizing its therapeutic potential.
Subcellular Localization
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, where ethyl indole-2-carboxylate is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position . The chloro group can be introduced via electrophilic substitution using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial to achieve high efficiency and selectivity.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Ethyl 6-chloro-3-carboxy-1H-indole-2-carboxylate.
Reduction: Ethyl 6-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Ethyl 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.
作用機序
The mechanism of action of ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied.
類似化合物との比較
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-fluoro-3-formyl-1H-indole-2-carboxylate: Similar structure but with a fluoro group instead of a chloro group, which may result in different reactivity and biological activity.
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate: Contains a bromo group, which can influence its chemical and biological properties.
Ethyl 6-methyl-3-formyl-1H-indole-2-carboxylate: The presence of a methyl group instead of a halogen can significantly alter its reactivity and applications.
特性
IUPAC Name |
ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-4-3-7(13)5-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYTWZZBBGPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404652 | |
| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586336-88-1 | |
| Record name | Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
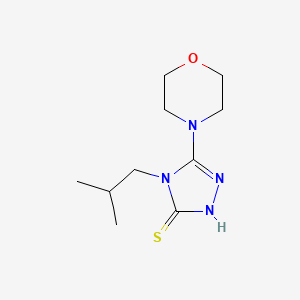
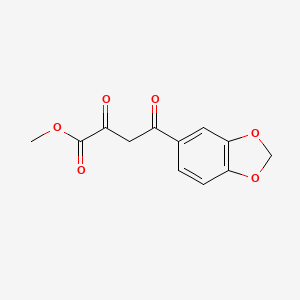
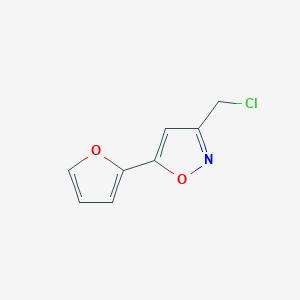
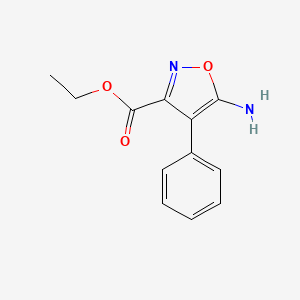
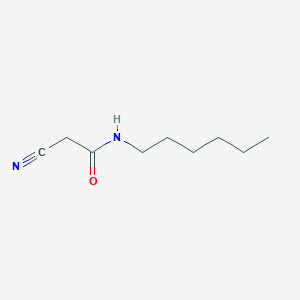
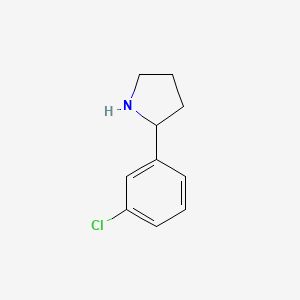
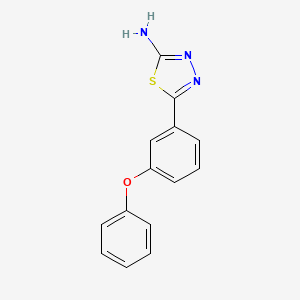
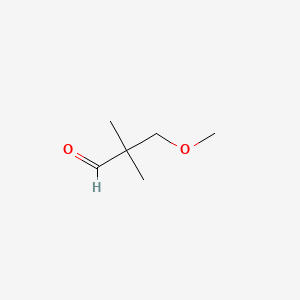
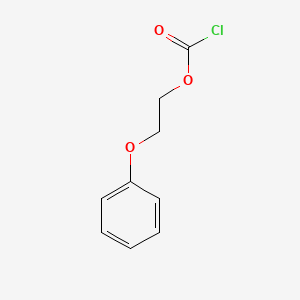
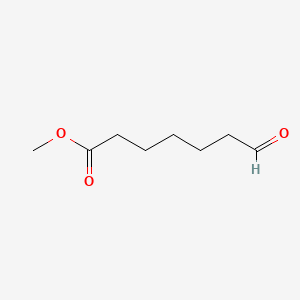
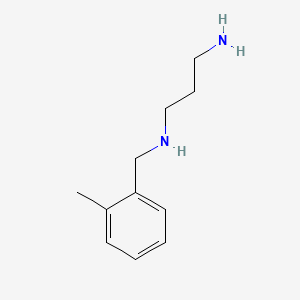
![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)
